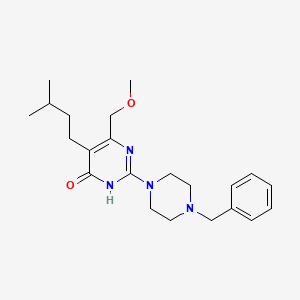![molecular formula C23H27NO B6073069 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)
1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is not fully understood, but it is believed to act as a selective dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is responsible for its antipsychotic, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] have been extensively studied. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antipsychotic, antidepressant, and anxiolytic activities. In addition, it has been reported to possess significant anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] in lab experiments is its potent antipsychotic, antidepressant, and anxiolytic activities. It has been shown to be effective in various animal models of these disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. Some of the future directions for research on this compound include:
1. Further studies on its mechanism of action to elucidate its exact mode of action.
2. Development of new analogs with improved solubility and pharmacokinetic properties.
3. Investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
4. Evaluation of its safety and toxicity profile in preclinical and clinical studies.
Conclusion
In conclusion, 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a novel spirocyclic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.
Synthesemethoden
Several methods have been reported for the synthesis of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-methoxy-2,3-dimethylbenzyl bromide in the presence of a base, followed by cyclization with 1,3-dichloro-5,5-dimethylhydantoin. Both methods have been reported to yield 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] in good yields.
Wissenschaftliche Forschungsanwendungen
1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antipsychotic, antidepressant, and anxiolytic activities. In addition, it has been shown to possess significant anti-inflammatory and antioxidant activities. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1'-[(4-methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17-18(2)22(25-3)9-8-20(17)16-24-14-12-23(13-15-24)11-10-19-6-4-5-7-21(19)23/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXXPFSGNYAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6072992.png)

![1-[cyclohexyl(methyl)amino]-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6073009.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6073016.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![3-(4-methoxyphenyl)-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acrylamide](/img/structure/B6073037.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)
